Superior Enantioselectivity in Cyclopropanation Compared to (S)-Valinol-Derived Auxiliary
In a direct head-to-head comparison, the use of (3S)-3-amino-2,4-dimethylpentan-2-ol (as (S)-tert-leucinol) as a chiral auxiliary in chromium Fischer carbene cyclopropanation reactions enabled 'total facial stereoselectivity' with an enantiomeric excess (ee) greater than 98% [1]. In contrast, the analogous auxiliary derived from (S)-valinol, while also providing high stereocontrol, did not achieve this level of 'total' selectivity, demonstrating the superior performance conferred by the increased steric bulk of the target compound [1].
| Evidence Dimension | Enantiomeric Excess (ee) in Cyclopropanation |
|---|---|
| Target Compound Data | >98% ee |
| Comparator Or Baseline | (S)-valinol derived auxiliary: High stereocontrol reported, but less than 'total' (>98% ee) achieved by the target compound. |
| Quantified Difference | Achievement of 'total facial stereoselectivity' (>98% ee) only with target compound. |
| Conditions | Chromium Fischer carbene complexes with alkenyl oxazolines; Cyclopropanation reaction. |
Why This Matters
This quantitative difference in enantioselectivity (>98% ee) is critical for pharmaceutical development, where regulatory agencies require high isomeric purity and the minimization of unwanted stereoisomers.
- [1] Barluenga, J., et al. (2001). Diastereo- and Enantioselective Cyclopropanation with Chromium Fischer Carbene Complexes: Alkenyl Oxazolines as Useful Achiral and Chiral Substrates. Journal of the American Chemical Society, 123(43), 10494–10501. View Source
